Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride
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Overview
Description
Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride is a chemical compound with the molecular formula C13H15NO2·HCl. It is a derivative of tetrahydropyridine, a heterocyclic compound that has garnered interest due to its presence in both natural products and synthetic pharmaceutical agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride typically involves the reaction of benzyl alcohol with 1,2,3,6-tetrahydropyridine-4-carboxylic acid under acidic conditions to form the ester. The hydrochloride salt is then obtained by treating the ester with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions followed by purification processes such as crystallization or recrystallization to obtain the pure hydrochloride salt. The specific conditions and reagents used can vary depending on the desired yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, influencing the release and uptake of neurotransmitters in the brain. This can lead to various physiological effects, including modulation of neuronal activity and potential therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydropyridine: Another isomer of tetrahydropyridine with different structural and pharmacological properties.
2,3,4,5-Tetrahydropyridine: A structural isomer with distinct chemical reactivity and applications.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research
Uniqueness
Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride is unique due to its specific ester and hydrochloride functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c15-13(12-6-8-14-9-7-12)16-10-11-4-2-1-3-5-11;/h1-6,14H,7-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYBAKCCQNNNIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C(=O)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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